3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one
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Overview
Description
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with an amino group and a fluorine atom on the phenyl ring, as well as a methyl group on the quinazolinone ring. This structural configuration imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of 3-amino-4-fluoroaniline, which is then subjected to a series of reactions to form the quinazolinone core. The key steps include:
Nitration and Reduction: Nitration of 4-fluoroaniline to form 3-nitro-4-fluoroaniline, followed by reduction to obtain 3-amino-4-fluoroaniline.
Cyclization: The 3-amino-4-fluoroaniline is then reacted with an appropriate aldehyde or ketone to form the quinazolinone ring through a cyclization reaction.
Methylation: Introduction of the methyl group at the 2-position of the quinazolinone ring is achieved through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives with modified electronic properties.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups attached to the phenyl ring.
Scientific Research Applications
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects by blocking cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(3-amino-4-chlorophenyl)-2-methylquinazolin-4(3H)-one: Similar structure with a chlorine atom instead of a fluorine atom.
3-(3-amino-4-bromophenyl)-2-methylquinazolin-4(3H)-one: Similar structure with a bromine atom instead of a fluorine atom.
3-(3-amino-4-methylphenyl)-2-methylquinazolin-4(3H)-one: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4(3H)-one imparts unique electronic and steric properties, influencing its reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to molecular targets and improve its metabolic stability, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-(3-amino-4-fluorophenyl)-2-methylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-18-14-5-3-2-4-11(14)15(20)19(9)10-6-7-12(16)13(17)8-10/h2-8H,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCJGJZEYMAORP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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